molecular formula C25H23ClN2O B11644826 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol

Cat. No.: B11644826
M. Wt: 402.9 g/mol
InChI Key: YOKSSMWXILABMI-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a benzodiazepine core, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol typically involves multiple steps, starting with the preparation of the tert-butylphenyl precursor. This precursor can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . The benzodiazepine core is then constructed through a series of condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines and phenolic derivatives, such as:

Uniqueness

What sets 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol apart is its unique combination of a benzodiazepine core with a chlorophenol moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-4-yl]-4-chlorophenol

InChI

InChI=1S/C25H23ClN2O/c1-25(2,3)17-10-8-16(9-11-17)22-15-23(19-14-18(26)12-13-24(19)29)28-21-7-5-4-6-20(21)27-22/h4-14,29H,15H2,1-3H3

InChI Key

YOKSSMWXILABMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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